molecular formula C17H14FN3O2 B11260999 N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-fluorobenzamide

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-fluorobenzamide

Cat. No.: B11260999
M. Wt: 311.31 g/mol
InChI Key: DGTFPZIXYSIXDE-UHFFFAOYSA-N
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Description

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-fluorobenzamide is a heterocyclic compound that belongs to the pyrido[1,2-A]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-fluorobenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidine with 2-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, in the context of its anti-HIV activity, the compound binds to the active site of HIV-1 integrase, inhibiting the integration of viral DNA into the host genome. This binding is facilitated by the chelation of magnesium ions by the keto and nitrogen atoms in the pyrido[1,2-A]pyrimidine ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which enhances its binding affinity and specificity towards molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential therapeutic applications .

Properties

Molecular Formula

C17H14FN3O2

Molecular Weight

311.31 g/mol

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-fluorobenzamide

InChI

InChI=1S/C17H14FN3O2/c1-10-6-5-9-21-15(10)19-11(2)14(17(21)23)20-16(22)12-7-3-4-8-13(12)18/h3-9H,1-2H3,(H,20,22)

InChI Key

DGTFPZIXYSIXDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC=CC=C3F)C

Origin of Product

United States

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